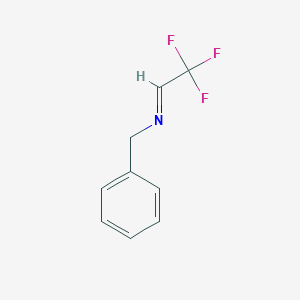

N-(2,2,2-Trifluoroethylidene)benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2,2-trifluoroethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXVQGHKZKUEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435978 | |

| Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1997-85-9 | |

| Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of N-(2,2,2-Trifluoroethylidene)benzylamine formation

An In-depth Technical Guide to the Formation Mechanism of N-(2,2,2-Trifluoroethylidene)benzylamine

Abstract

This compound is a key chemical intermediate belonging to the class of trifluoroacetaldimines. The incorporation of the trifluoromethyl group (CF₃) into organic molecules is a cornerstone of modern medicinal chemistry, imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics. Understanding the fundamental mechanism of trifluoroacetaldimine formation is therefore critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the formation mechanism of this compound, synthesizing established principles of imine chemistry with the unique reactivity imparted by the trifluoromethyl moiety. We will dissect the reaction pathway, detail a robust experimental protocol, and discuss the critical factors that govern the reaction's success, grounding all claims in authoritative scientific literature.

Foundational Principles: The General Mechanism of Imine Formation

The reaction between a primary amine and an aldehyde to form an imine, also known as a Schiff base, is a fundamental transformation in organic chemistry. The process is a reversible condensation reaction that typically proceeds in two main stages: the formation of a carbinolamine intermediate followed by its dehydration.[1][2]

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate, which rapidly undergoes an intramolecular proton transfer to yield a neutral carbinolamine (or hemiaminal).

-

Dehydration: The carbinolamine is then dehydrated to form the imine. This step is the rate-determining step and is generally acid-catalyzed. The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water, driven by the lone pair of electrons on the nitrogen atom, forms a resonance-stabilized iminium ion. A final deprotonation step yields the neutral imine and regenerates the acid catalyst.

The overall reaction is an equilibrium. To drive the reaction to completion, water is typically removed from the reaction mixture, either by azeotropic distillation (e.g., with a Dean-Stark apparatus) or by the use of a dehydrating agent.

Caption: A diagram illustrating the two-stage mechanism of general imine formation.

The Impact of Fluorine: Reactivity of Trifluoroacetaldehyde

The presence of the strongly electron-withdrawing trifluoromethyl group dramatically enhances the electrophilicity of the carbonyl carbon in trifluoroacetaldehyde compared to non-fluorinated analogues like acetaldehyde. This has two significant consequences for the reaction:

-

Hydrate Stability: Trifluoroacetaldehyde is so electrophilic that in the presence of water, it exists almost exclusively as the stable gem-diol, 2,2,2-trifluoroethane-1,1-diol (trifluoroacetaldehyde hydrate). The reaction must therefore proceed from a small equilibrium concentration of the free aldehyde.

-

Intermediate Reactivity: The CF₃ group destabilizes the adjacent carbocation character in the transition state leading to the iminium ion, yet it also increases the acidity of the carbinolamine's hydroxyl proton, potentially facilitating its departure. The resulting this compound is itself a highly reactive imine, with a very electrophilic imine carbon, making it susceptible to hydrolysis or further nucleophilic attack.[3]

The Core Mechanism: Formation of this compound

The synthesis of this compound is a direct application of the principles outlined above, adapted for the specific reactivity of trifluoroacetaldehyde.

Step 1: Aldehyde-Hydrate Equilibrium Trifluoroacetaldehyde hydrate, the common starting material, is in equilibrium with the reactive free aldehyde form. Although the equilibrium lies far to the left, the free aldehyde is consumed in the subsequent step, continuously shifting the equilibrium according to Le Chatelier's principle.

Step 2: Nucleophilic Attack The nitrogen atom of benzylamine attacks the highly electrophilic carbonyl carbon of free trifluoroacetaldehyde.

Step 3: Carbinolamine Formation A rapid proton transfer from the nitrogen to the oxygen atom results in the formation of the key carbinolamine intermediate: 1,1,1-trifluoro-2-(benzylamino)ethan-2-ol.

Step 4 & 5: Acid-Catalyzed Dehydration Even in the absence of an external acid catalyst, another molecule of benzylamine can act as a base to remove a proton from the nitrogen and as an acid (as its conjugate acid) to protonate the hydroxyl group. This converts the hydroxyl into a better leaving group (H₂O).

Step 6: Iminium Ion Formation and Deprotonation The lone pair on the nitrogen atom assists in the expulsion of water, forming a resonance-stabilized iminium cation. A base (e.g., water, another amine molecule) then removes the proton from the nitrogen to yield the final product, this compound.

Caption: The reaction pathway from trifluoroacetaldehyde and benzylamine to the final imine product.

Experimental Protocol: Synthesis and Characterization

This protocol describes a reliable method for the synthesis of this compound. The key to success is the effective removal of water generated during the reaction.

4.1. Materials and Equipment

| Reagent/Material | Quantity/Specification |

| Benzylamine | 10.7 g (0.1 mol, 1.0 eq) |

| Trifluoroacetaldehyde Ethyl Hemiacetal | 14.4 g (0.1 mol, 1.0 eq) |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~20 g |

| Toluene | 200 mL |

| Round-bottom flask (500 mL) | Equipped with a magnetic stir bar and reflux condenser |

| Heating mantle | - |

| Standard glassware for workup | Separatory funnel, beakers, etc. |

| Rotary evaporator | - |

| Vacuum distillation apparatus | - |

Causality Behind Choices:

-

Trifluoroacetaldehyde Ethyl Hemiacetal: This is often used as a more convenient and easier-to-handle precursor to the gaseous trifluoroacetaldehyde. In the presence of an acid catalyst (or upon heating), it releases the free aldehyde.

-

Toluene: An excellent solvent for this reaction as it is non-polar and can form an azeotrope with water, facilitating its removal if a Dean-Stark trap is used.

-

Anhydrous MgSO₄: A robust in-situ dehydrating agent that chemically binds water, driving the equilibrium toward the imine product.

4.2. Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask, add benzylamine (10.7 g, 0.1 mol) and toluene (200 mL). Begin stirring the solution at room temperature.

-

Reagent Addition: Slowly add trifluoroacetaldehyde ethyl hemiacetal (14.4 g, 0.1 mol) to the stirred solution.

-

Dehydration: Add anhydrous magnesium sulfate (~20 g) to the flask.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid magnesium sulfate and wash the solid cake with a small amount of fresh toluene.

-

Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the toluene. The crude product is a yellowish oil. Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless to pale yellow liquid.

4.3. Characterization Data

The structure of the synthesized compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | δ ~8.0-8.2 ppm (quartet, 1H, J ≈ 5 Hz, N=CH-CF₃), δ ~7.2-7.4 ppm (multiplet, 5H, Ar-H), δ ~4.8 ppm (singlet, 2H, N-CH₂-Ph). |

| ¹⁹F NMR | δ ~ -70 to -75 ppm (doublet, 3F, J ≈ 5 Hz, CF₃). |

| ¹³C NMR | δ ~160-165 ppm (quartet, C=N), δ ~115-125 ppm (quartet, CF₃), δ ~127-140 ppm (aromatic carbons), δ ~65 ppm (N-CH₂). |

| FT-IR | ~1670-1690 cm⁻¹ (strong, C=N stretch). |

| Mass Spec. | Expected [M]+ peak at m/z = 187.07. |

Experimental Workflow Visualization

Caption: A step-by-step workflow for the synthesis and purification of the target imine.

Conclusion

The formation of this compound proceeds through a classical acid-catalyzed condensation mechanism, initiated by the nucleophilic attack of benzylamine on trifluoroacetaldehyde. The unique, high electrophilicity of the fluorinated aldehyde, stemming from the potent electron-withdrawing nature of the CF₃ group, governs its reactivity and necessitates careful control of reaction conditions, particularly the rigorous removal of water to drive the equilibrium towards the desired imine product. The protocols and mechanistic insights provided herein serve as a robust guide for researchers engaged in the synthesis of fluorinated molecules, enabling the rational design and execution of synthetic strategies for novel drug candidates and advanced materials.

References

-

Title: Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: A Summary of the Reactions of Aldehydes with Amines. Source: Chemical Reviews URL: [Link]

-

Title: New views on the reaction of primary amine and aldehyde from DFT study. Source: National Center for Biotechnology Information URL: [Link]

Sources

spectroscopic characterization of N-(2,2,2-Trifluoroethylidene)benzylamine

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(2,2,2-Trifluoroethylidene)benzylamine

Authored by: A Senior Application Scientist

Abstract

This compound is a fluorinated imine of significant interest due to the unique electronic properties conferred by the trifluoromethyl group. This guide provides a comprehensive framework for its definitive spectroscopic characterization. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols herein are designed not merely as procedural steps but as a self-validating system, ensuring researchers can achieve unambiguous structural confirmation and purity assessment. The causality behind experimental choices is emphasized, reflecting field-proven insights for robust and reproducible data acquisition.

Introduction: The Structural Significance of this compound

The incorporation of fluorine into organic molecules can dramatically alter their chemical and physical properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃) is a particularly powerful modulator. In this compound, the strongly electron-withdrawing CF₃ group is positioned adjacent to the imine (C=N) functionality, creating a unique electronic environment that influences the reactivity and spectroscopic signature of the entire molecule.

Accurate characterization is paramount. This guide establishes the foundational spectroscopic "fingerprint" of this compound, providing the necessary protocols and interpretative logic for researchers in medicinal chemistry, materials science, and synthetic methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for a complete assignment.

¹H and ¹³C NMR Spectroscopy

The proton and carbon spectra reveal the hydrocarbon backbone of the benzylamine portion. The key to a correct assignment lies in understanding the electronic influence of the trifluoroethylidene moiety.

Expertise-Driven Insights:

-

¹H NMR: The methylene protons (CH₂) of the benzyl group are diastereotopic due to the adjacent chiral imine carbon (even though the molecule is achiral overall, the environments are distinct). This can lead to a more complex splitting pattern than a simple singlet, often an AB quartet, especially at higher field strengths. The imine proton (CH) will appear as a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The imine carbon (C=N) is significantly influenced by the adjacent CF₃ group, shifting it downfield. The CF₃ carbon itself will appear as a quartet due to one-bond coupling with the fluorine atoms.

-

Sample Preparation: Dissolve ~5-10 mg of high-purity this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common solvent that dissolves many organic compounds and has well-defined residual solvent peaks.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for improved resolution.

-

Acquisition Parameters (¹H):

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of protons, which is crucial for accurate integration.

-

Number of Scans: 16 (adjust for sample concentration).

-

-

Acquisition Parameters (¹³C):

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: ~220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a standard exponential window function and Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is indispensable for confirming the integrity of the crucial trifluoromethyl group.

Expertise-Driven Insights:

-

The three fluorine atoms are chemically equivalent and will appear as a single resonance.

-

This signal will be split into a doublet due to coupling with the single imine proton (³JHF).

-

A proton-decoupled ¹⁹F spectrum can be acquired to collapse this doublet into a singlet, confirming the H-F coupling.

-

Sample and Instrument: Use the same sample and spectrometer as for ¹H/¹³C NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg).

-

Spectral Width: Broad enough to encompass the expected chemical shift (e.g., -50 to -90 ppm).

-

Reference: No internal standard is typically needed; the spectrometer's frequency lock is sufficient. The chemical shift can be referenced externally to CFCl₃ (0 ppm) if required.

-

Number of Scans: 64 or more.

-

-

Data Processing: Process similarly to the ¹H spectrum.

Summary of Expected NMR Data

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Aromatic-H | 7.2 - 7.5 | Multiplet | - |

| Benzyl-CH₂ | ~4.8 | Singlet or AB Quartet | - | |

| Imine-CH | ~8.0 | Quartet (q) | ³JHF ≈ 5-7 Hz | |

| ¹³C | Aromatic-C | 125 - 140 | Multiple signals | - |

| Benzyl-CH₂ | ~65 | - | - | |

| Imine-C=N | ~160 | Quartet (q) | ²JCF ≈ 30-35 Hz | |

| CF₃ | ~122 | Quartet (q) | ¹JCF ≈ 270-280 Hz | |

| ¹⁹F | CF₃ | ~ -70 | Doublet (d) | ³JHF ≈ 5-7 Hz |

Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides rapid confirmation of key functional groups by identifying their characteristic vibrational frequencies.

Expertise-Driven Insights:

-

C=N Stretch: The most diagnostic peak. For imines, this bond typically absorbs in the 1690-1640 cm⁻¹ region. The electron-withdrawing CF₃ group is expected to increase the frequency (shift to higher wavenumber) compared to a non-fluorinated analogue.

-

C-F Stretch: The C-F bonds of the CF₃ group will produce very strong, intense absorptions in the 1350-1100 cm⁻¹ region.

-

Aromatic C=C and C-H Stretches: Look for characteristic peaks for the benzene ring around 1600-1450 cm⁻¹ and above 3000 cm⁻¹, respectively.

ATR is a modern, rapid technique that requires minimal sample preparation.

Caption: ATR-IR experimental workflow for functional group identification.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Confirms the presence of the benzene ring. |

| Imine C=N Stretch | ~1660 | Medium-Strong | Key diagnostic peak. Frequency is higher than typical imines due to CF₃ group. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp | A series of peaks confirming the aromatic ring. |

| C-F Stretches | 1350 - 1100 | Very Strong | Multiple intense bands, characteristic of the CF₃ group.[1] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is the final piece of the puzzle, providing the molecular weight of the parent ion and offering structural clues through its fragmentation pattern.

Expertise-Driven Insights:

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a strong protonated molecular ion peak [M+H]⁺. Electron Impact (EI) can also be used but may lead to more extensive fragmentation.

-

Expected Molecular Ion: The exact mass of this compound (C₉H₈F₃N) is 187.0609. High-resolution mass spectrometry (HRMS) should be used to confirm this mass to within 5 ppm, which provides an unambiguous molecular formula.

-

Key Fragmentation: The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, which would result in the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91. This is a classic and highly diagnostic fragmentation pattern for benzyl-containing compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: ~3.5 kV.

-

Source Temperature: ~120 °C.

-

Scan Range: m/z 50 - 500.

-

-

Data Analysis:

-

Identify the base peak and the molecular ion peak [M+H]⁺ at m/z 188.0687.

-

Use the instrument's software to calculate the elemental composition from the high-resolution mass of the parent ion.

-

Analyze the tandem MS (MS/MS) spectrum of the parent ion to confirm the presence of key fragments, particularly the tropylium ion at m/z 91.

-

Caption: Primary fragmentation pathway in Mass Spectrometry.

Conclusion: A Validated Spectroscopic Profile

By systematically applying this multi-technique spectroscopic approach, a researcher can build a complete and validated profile of this compound. The NMR data provides the definitive carbon-hydrogen-fluorine framework, the IR spectrum confirms the essential functional groups (imine and trifluoromethyl), and the mass spectrum verifies the molecular weight and key structural motifs through fragmentation. This comprehensive characterization is the bedrock for any further investigation into the chemistry and application of this valuable fluorinated compound.

References

-

University of York. (n.d.). Attenuated Total Reflectance (ATR). Chemistry Teaching Labs. Retrieved from [Link]

-

Wikipedia. (2023). Attenuated total reflectance. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Hafidh, S. H., Muslim, R. F., & Awad, M. (2020). The FT-IR of synthesized imine compounds. ResearchGate. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. PubMed. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR: amines. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of chloromethyltrifluorosilane. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane. Retrieved from [Link]

Sources

Introduction: The Structural Nuances of a Fluorinated Imine

An In-depth Technical Guide to the NMR Data Analysis of N-(2,2,2-Trifluoroethylidene)benzylamine

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a representative of the trifluoromethyl-containing imine class of compounds, which are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the CF₃ group. A thorough understanding of its structural characteristics is paramount for its application and development. This technical guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Lacking direct experimental spectra in publicly available literature, this document leverages foundational NMR principles and spectral data from closely related structural analogs to forecast the ¹H, ¹³C, and ¹⁹F NMR spectra. We delve into the causality behind expected chemical shifts, multiplicities, and key coupling constants (J-couplings), including complex long-range interactions involving fluorine. Furthermore, this guide addresses critical analytical challenges, such as the influence of the ¹⁴N quadrupole moment and solvent effects. A detailed, field-proven experimental protocol for acquiring high-quality 1D and 2D NMR data is provided to serve as a self-validating methodology for researchers synthesizing this or similar molecules.

The incorporation of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical, chemical, and biological properties. In drug development, this substitution often enhances metabolic stability, lipophilicity, and binding affinity. Imines (compounds containing a carbon-nitrogen double bond, C=N) are versatile intermediates in organic synthesis. The target molecule, this compound, combines these two critical functionalities.

Its NMR analysis presents a unique set of challenges and learning opportunities. The interpretation of its spectra requires an understanding of:

-

The strong electron-withdrawing nature of the CF₃ group and its influence on adjacent nuclei.

-

Complex spin-spin coupling networks, particularly the through-bond coupling of fluorine to both hydrogen (ⁿJHF) and carbon (ⁿJCF) nuclei over multiple bonds.[1][2]

-

The potential for signal broadening due to the quadrupolar moment of the ¹⁴N nucleus.[3][4]

This guide will systematically deconstruct the predicted NMR signature of this molecule to provide a robust framework for its characterization.

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Spectral Analysis

The following sections provide a detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra in a standard solvent like CDCl₃. These predictions are grounded in data from analogous structures such as benzylamine, trifluoroethyl-substituted aromatics, and other imines.[5][6]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct regions corresponding to the aromatic, benzylic, and imine protons.

| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| Aromatic (C1-H to C5-H) | ~7.40 - 7.25 | Multiplet (m) | 5H | - |

| Benzylic (C7-H₂) | ~4.85 | Quartet (q) or Doublet of Quartets (dq) | 2H | ⁴JHF ≈ 1.5 - 2.5 Hz |

| Imine (C9-H) | ~8.10 | Quartet (q) | 1H | ³JHF ≈ 6 - 8 Hz |

Causality and Insights:

-

Aromatic Protons (C1-H to C5-H): These protons will appear in their typical region, likely as a complex multiplet, similar to any monosubstituted benzene ring.[7]

-

Benzylic Protons (C7-H₂): The CH₂ group is adjacent to the electron-withdrawing imine functionality, shifting it downfield compared to benzylamine (which is typically around 3.8-3.9 ppm).[8] Crucially, a weak four-bond coupling (⁴JHF) to the CF₃ group is anticipated, which may resolve as a narrow quartet or simply broaden the singlet.

-

Imine Proton (C9-H): This proton is attached to an sp²-hybridized carbon and is significantly deshielded by the electronegative nitrogen and the CF₃ group, placing it far downfield. It is expected to exhibit a clean quartet multiplicity due to a strong three-bond coupling (³JHF) with the three equivalent fluorine atoms. The magnitude of this coupling is characteristic for H-C-CF₃ systems.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be highly informative due to the large chemical shift range and the presence of C-F couplings.

| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C10 (CF₃) | ~122.5 | Quartet (q) | ¹JCF ≈ 275 Hz |

| C9 (C=N) | ~158.0 | Quartet (q) | ²JCF ≈ 35 Hz |

| C7 (CH₂) | ~55.0 | Singlet (s) or narrow quartet (q) | ⁵JCF < 1 Hz |

| C6 (ipso-C) | ~138.0 | Singlet (s) | - |

| C1, C5 (ortho-C) | ~129.0 | Singlet (s) | - |

| C2, C4 (meta-C) | ~128.5 | Singlet (s) | - |

| C3 (para-C) | ~127.5 | Singlet (s) | - |

Causality and Insights:

-

Trifluoromethyl Carbon (C10): This carbon will appear as a strong quartet due to the very large one-bond coupling (¹JCF) to the three attached fluorine atoms. Its chemical shift is within the expected range for CF₃ groups attached to sp² carbons.[5][9]

-

Imine Carbon (C9): The imine carbon is significantly deshielded and will appear far downfield, a characteristic feature of C=N bonds.[6] It will be split into a quartet by a two-bond coupling (²JCF) to the CF₃ group, a key diagnostic feature for this moiety. The magnitude of this coupling is substantial and easily resolved.[9]

-

Benzylic Carbon (C7): The chemical shift is typical for a benzylic carbon attached to a nitrogen. Any coupling to the fluorine atoms over five bonds (⁵JCF) would be negligible and likely unobserved.

-

Aromatic Carbons (C1-C6): These will appear in the standard aromatic region with shifts comparable to benzylamine or toluene.[10]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides the most direct probe of the fluorinated portion of the molecule. It is expected to be very simple.

| Assignment | Predicted Chemical Shift (δ, ppm, ref. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CF₃ | ~ -65 to -70 | Doublet of Triplets (dt) or Quartet (q) | ³JFH ≈ 6 - 8 Hz; ⁴JFH ≈ 1.5 - 2.5 Hz |

Causality and Insights:

-

Chemical Shift: The chemical shift is typical for a CF₃ group attached to an sp² carbon, similar to those seen in trifluoromethylated aromatic systems.[5][9]

-

Multiplicity: The primary coupling will be the three-bond interaction with the imine proton (C9-H), splitting the signal into a doublet. Each peak of this doublet may be further split into a narrow triplet by the two benzylic protons (C7-H₂). If the ⁴JFH coupling is not well-resolved, the signal may simply appear as a broadened doublet or even a quartet if ³JFH ≈ ⁴JFH, though this is less likely. Decoupling the protons would collapse this multiplet into a single sharp singlet, confirming the H-F couplings.

Key Spectroscopic Challenges & Considerations

Influence of the ¹⁴N Quadrupole

Nitrogen-14 has a nuclear spin of I=1 and possesses an electric quadrupole moment. This allows it to relax very quickly.[3] This rapid relaxation can have two main effects on the NMR spectrum of this compound:

-

Signal Broadening: The nuclei directly attached to the nitrogen (C7 and C9) and the protons on those carbons (C7-H₂ and C9-H) may exhibit significant signal broadening.[4][11] This is because the rapid flipping of the ¹⁴N spin state effectively decouples it from adjacent nuclei, but the intermediate relaxation rate can severely shorten the T₂ relaxation time of those nuclei, leading to wider lines.

-

Loss of Coupling Information: One rarely observes coupling to ¹⁴N in solution-state NMR for this reason.

Solvent Effects

The chemical shifts of protons involved in or near polar functional groups, like the imine, can be sensitive to the choice of deuterated solvent.[12][13] The imine proton (C9-H), in particular, may shift depending on the solvent's polarity and its ability to hydrogen bond. For instance, a shift to a more polar solvent like DMSO-d₆ from CDCl₃ may cause a downfield shift of the imine proton signal.[14] It is crucial to report the solvent used when presenting NMR data.

Recommended Experimental Protocol

To obtain high-quality, unambiguous data for this compound, a systematic, multi-step approach is required.

Caption: Recommended workflow for the complete NMR analysis of the target compound.

Methodology Details:

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of high-purity deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Filter if any particulate matter is present.

-

Instrumentation: Use a spectrometer with a minimum field strength of 400 MHz for ¹H. A broadband or multinuclear probe is required for ¹³C and ¹⁹F detection.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Relaxation Delay (d1): 5 seconds for improved quantitation.

-

Acquisition Time: ~3-4 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Standard single-pulse.

-

Referencing: Use an external standard like CFCl₃ (δ = 0 ppm) or an internal standard if appropriate.

-

Experiment 1 (Coupled): Acquire a standard proton-coupled spectrum to observe JHF couplings.

-

Experiment 2 (Decoupled): Acquire a proton-decoupled spectrum to confirm the number of unique fluorine environments (should be one).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.

-

Advanced 2D NMR for Structural Confirmation

To unequivocally confirm the proposed structure and assign all signals, 2D correlation spectroscopy is essential.

Caption: Key expected ²J and ³J correlations in the ¹H-¹³C HMBC spectrum.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would show a cross-peak between the benzylic protons (~4.85 ppm) and the benzylic carbon (C7, ~55.0 ppm), and another between the imine proton (~8.10 ppm) and the imine carbon (C9, ~158.0 ppm).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the carbon skeleton. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations include:

-

From the benzylic protons (H7) to the imine carbon (C9) and the ipso-aromatic carbon (C6) .

-

From the imine proton (H9) to the benzylic carbon (C7) and the trifluoromethyl carbon (C10) . This latter correlation would definitively link the imine proton to the CF₃ group.

-

Conclusion

The NMR analysis of this compound provides a rich dataset for structural elucidation. The predicted spectra are characterized by distinct chemical shifts and highly diagnostic J-coupling patterns, particularly the H-F and C-F couplings associated with the trifluoroethylidene moiety. The presence of the imine C=N bond and the CF₃ group results in significant downfield shifts for the adjacent C9 proton and carbon, while the C9 and C10 carbons are expected to show clear quartet splitting patterns. While challenges such as ¹⁴N quadrupolar broadening must be considered, the systematic application of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR techniques, as outlined in this guide, provides a robust and self-validating workflow to confirm the molecular structure with high confidence.

References

- Wu, S.-W., & Chen, Q.-Y. (1989). Supporting Information for relevant trifluoromethylated compounds. J. Org. Chem., 54, 3023-3027.

-

Beller, M., Thiel, O. R., Trauthwein, H., & Hartung, C. G. (2000). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Chem. Eur. J., 6, 2513–2522. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) for Benzylamine (HMDB0033871). [Link]

-

SpectraBase. (n.d.). ¹⁹F NMR of N-BENZYLIDEN-1-DIMETHYLAMINO-2,2,2-TRIFLUOROETHYLAMINE. [Link]

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for various imine compounds.

-

Aguilar, J. A., et al. (2015). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 6(12), 7109-7116. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. [Link]

-

Department of Chemistry, University of the West Indies. (n.d.). Consequences of nuclei with quadrupole moments in NMR. [Link]

-

Chemistry LibreTexts. (2021, August 15). Quadrupolar Coupling. [Link]

-

University of Ottawa. (n.d.). ¹⁹Fluorine NMR. [Link]

-

Hirashima, T., & Tasaki, K. (1986). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (6), 871-876. [Link]

-

Gérardy, R., et al. (2022). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 10(13), 4164–4174. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) for Benzylamine (HMDB0033871). [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

JoVE. (n.d.). NMR Spectroscopy Of Amines. [Link]

-

Wikipedia. (n.d.). J-coupling. [Link]

-

University of Florida. (n.d.). NMR Spectroscopy Properties of nuclei. [Link]

-

Perras, F. A., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Solid State Nuclear Magnetic Resonance, 108, 101669. [Link]

-

Reddit. (2019). Quadrupolar relaxation in NMR. [Link]

-

Chemistry Connected. (n.d.). 318 NMR coupling. [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

University of Missouri-St. Louis. (n.d.). Coupling constants for ¹H and ¹³C NMR. [Link]

-

Cerkovnik, J., & Požgan, F. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2019(2), M1070. [Link]

-

ResearchGate. (n.d.). Table 1 Crystal data and structure tenement parameters of N-benzyl-2,2,2-trifluoroacetamide. [Link]

-

University of Wisconsin. (n.d.). Coupling of Protons with Fluorine. [Link]

-

Çankaya, N., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide: Synthesis, DFT, molecular docking, and anticancer studies. Journal of Molecular Structure, 1251, 131977. [Link]

-

SpectraBase. (n.d.). ¹³C NMR of N-Benzyl-1-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanamine. [Link]

Sources

- 1. J-coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]

- 11. reddit.com [reddit.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. thieme-connect.de [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

Part 1: Molecular Structure and the Significance of IR Spectroscopy

An In-Depth Technical Guide to the Infrared Spectrum of N-(2,2,2-Trifluoroethylidene)benzylamine: A Predictive and Practical Approach

Executive Summary

This compound is a fluorinated imine, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.[1] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, making it indispensable for the structural elucidation and quality control of such compounds.[2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the expected IR spectrum of this compound. We will delve into a predictive interpretation of its key vibrational modes, grounded in established spectroscopic principles and data from analogous structures. Furthermore, this document provides a field-proven, step-by-step experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy and discusses the synergistic role of computational chemistry in achieving validated spectral assignments.

The utility of IR spectroscopy lies in its ability to probe the vibrational modes of specific functional groups within a molecule. For this compound, the structure dictates three primary regions of interest in the IR spectrum: the imine (C=N) bond, the trifluoromethyl (CF₃) group, and the benzyl (CH₂-Ph) moiety. Each of these groups possesses characteristic vibrations that will manifest as distinct absorption bands.

The presence of the highly electronegative fluorine atoms creates strong dipole moments in the C-F bonds. Vibrations that cause a significant change in the net molecular dipole moment result in intense IR absorption bands. Consequently, the C-F stretching modes of the CF₃ group are expected to be among the most prominent features in the spectrum, serving as a powerful diagnostic tool.

Diagram 1: Molecular Structure of this compound

Caption: Structure highlighting the key functional groups.

Part 2: Predictive Analysis of the IR Spectrum

While an experimental spectrum provides the definitive data, a predictive analysis based on established group frequencies is a cornerstone of spectral interpretation. The following table outlines the expected absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Comparative Notes |

| 3080 - 3010 | C-H Stretch (Aromatic) | Medium to Weak | Associated with the C-H bonds on the benzene ring. Multiple weak bands are typical. |

| 2950 - 2840 | C-H Stretch (Aliphatic) | Medium to Weak | Symmetric and asymmetric stretching of the methylene (-CH₂-) bridge. |

| 1680 - 1630 | C=N Stretch (Imine) | Medium to Strong | This is a critical diagnostic peak for the imine functionality. Its position can be influenced by conjugation and substitution. |

| 1605 - 1450 | C=C Stretch (Aromatic) | Medium, often sharp | Skeletal vibrations of the benzene ring typically appear as a series of bands in this region. |

| 1350 - 1100 | C-F Stretch (CF₃) | Very Strong | The symmetric and asymmetric stretching modes of the C-F bonds lead to some of the most intense absorptions in the entire spectrum, a hallmark of highly fluorinated compounds.[3] |

| 1250 - 1020 | C-N Stretch | Medium | Associated with the single bond between the benzyl carbon and the imine nitrogen. |

| 900 - 675 | C-H Bend (Aromatic Out-of-Plane) | Strong | The pattern of these "oop" bending vibrations can provide information about the substitution pattern on the benzene ring (monosubstituted in this case). |

Part 3: Experimental Protocol for High-Fidelity Spectrum Acquisition

To obtain a reliable and reproducible IR spectrum, a standardized experimental protocol is paramount. Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like this compound, as it requires minimal to no sample preparation and is easy to clean.[4][5]

Causality Behind Experimental Choices

-

Accessory: ATR is chosen over traditional transmission cells because it eliminates the need for selecting and handling fragile, moisture-sensitive salt plates (e.g., NaCl, KBr) and simplifies the analysis of neat liquids.[6]

-

Crystal Material: A diamond ATR crystal is often the default choice due to its exceptional chemical inertness and durability, preventing any potential reaction with the analyte and withstanding the pressure required for good sample contact.

-

Background Spectrum: A background scan of the clean, empty ATR crystal is crucial. This step measures the absorbance of ambient atmospheric components (primarily water vapor and CO₂) and the instrument's optical bench. By collecting this as a reference, these interfering signals are computationally subtracted from the sample spectrum, ensuring that the final spectrum represents only the analyte.[7]

-

Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio (S/N) of the spectrum. The S/N ratio improves proportionally to the square root of the number of scans.

Step-by-Step Methodology: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Accessory Setup: Install the ATR accessory. Ensure the crystal surface is pristine. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to fully evaporate.

-

Background Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum.

-

Typical parameters: 4000-400 cm⁻¹ scan range, 4 cm⁻¹ resolution, 16 scans.

-

-

Sample Application:

-

Place a single, small drop of this compound directly onto the center of the ATR crystal.[5] The amount should be just sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Using the same parameters as the background scan, acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample, preparing the instrument for the next analysis.[2]

Diagram 2: Experimental Workflow for ATR-FTIR Analysis

Caption: A self-validating workflow for acquiring a clean IR spectrum.

Part 4: The Synergy of Theory and Experiment

While predictive analysis is powerful, the gold standard for spectral assignment involves corroboration with computational methods.[8] Quantum chemical calculations, particularly using Density Functional Theory (DFT), can compute the vibrational frequencies and their corresponding IR intensities for a given molecular structure.[9][10]

This creates a self-validating, authoritative system:

-

An experimental spectrum is acquired.

-

A theoretical spectrum is calculated from the molecule's optimized geometry.

-

The two spectra are compared. A strong correlation between the positions and relative intensities of the experimental bands and the scaled theoretical frequencies provides a very high degree of confidence in the assignment of each vibrational mode. Discrepancies can, in turn, point to specific intermolecular interactions or conformational effects not captured in the gas-phase theoretical model.

Diagram 3: Logic for Validated Spectral Assignment

Caption: Interplay between experiment and theory for authoritative results.

Part 5: Conclusion

The infrared spectrum of this compound is expected to be rich in information, with highly characteristic and intense absorption bands originating from the C-F stretching vibrations between 1350-1100 cm⁻¹. This feature, coupled with the distinct C=N imine stretch near 1660 cm⁻¹, provides a robust and unambiguous fingerprint for identifying the molecule and assessing its purity. By employing the rigorous ATR-FTIR protocol detailed herein and, where necessary, corroborating the findings with computational analysis, researchers in drug development and materials science can achieve high-confidence structural characterization of this and related fluorinated compounds.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Drawell Scientific. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 : Vibrational frequencies [cm −1 ] and their assignment. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-benzyl-2,2,2-trifluoroacetamide. Retrieved from [Link]

-

Becker, M. R., & Netz, R. R. (2022). Computational IR – spectroscopy of interfacial water at fluorinated and non-fluorinated hydrophobic surfaces. Refubium, Freie Universität Berlin. Retrieved from [Link]

-

Fortenberry, R. C., & DeYonker, N. J. (2024). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. MDPI. Retrieved from [Link]

-

Chen, Y., et al. (2025). IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learning. bioRxiv. Retrieved from [Link]

-

Shimanouchi, T. (1974). Tables of Molecular Vibrational Frequencies. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

-

Johnson, S. J., et al. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC. Retrieved from [Link]

-

Głowacka, A., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules. Retrieved from [Link]

-

Becker, M. R., & Netz, R. R. (2022). Computational IR spectroscopy of interfacial water at fluorinated and non-fluorinated hydrophobic surfaces. Refubium, Freie Universität Berlin. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. Retrieved from [Link]

-

NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Baronio, C. M. (2020). Computational infrared spectroscopy: Calculation of the amide I absorption of proteins. DiVA portal. Retrieved from [Link]

-

Kovalchukova, O., et al. (2013). Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamin. Open Journal of Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. Retrieved from [Link]

-

Preprints.org. (2021). N,N-bis(2-quinolinylmethyl)benzylamine. Retrieved from [Link]

Sources

- 1. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. agilent.com [agilent.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. diva-portal.org [diva-portal.org]

mass spectrometry of N-(2,2,2-Trifluoroethylidene)benzylamine

An In-Depth Technical Guide to the Mass Spectrometry of N-(2,2,2-Trifluoroethylidene)benzylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (C₉H₈F₃N, Mol. Wt.: 187.16 g/mol ). As a fluorinated imine, this compound presents unique characteristics in mass analysis that are critical for its identification and structural confirmation in research, synthesis, and drug development contexts. This document details the theoretical fragmentation pathways under both hard and soft ionization techniques, provides field-proven experimental protocols for its analysis, and offers insights into the causality behind its mass spectral patterns. The guide is intended for researchers, scientists, and professionals who require a deep, practical understanding of how to analyze this and structurally similar molecules using mass spectrometry.

Introduction: The Analyte in Focus

This compound is a Schiff base derived from the condensation of trifluoroacetaldehyde and benzylamine. The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability and receptor binding affinity[1]. Consequently, the robust analytical characterization of fluorinated intermediates like this imine is paramount. Mass spectrometry serves as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information.

This guide moves beyond a simple recitation of data to explain the why behind the observed phenomena, grounding its claims in the fundamental principles of gas-phase ion chemistry. We will explore its behavior under Electron Ionization (EI), a high-energy method that induces extensive, structurally informative fragmentation, and Electrospray Ionization (ESI), a soft ionization technique ideal for confirming molecular weight.

Foundational Principles: Ionization & Fragmentation

The choice of ionization method dictates the nature of the resulting mass spectrum. For this compound, two techniques are of primary importance.

Electron Ionization (EI): Unveiling the Structure

Electron Ionization is a "hard" ionization technique where a high-energy electron beam (typically 70 eV) bombards the analyte molecule in the gas phase[2][3][4]. This energy is significantly greater than the ionization energy of most organic molecules (around 10 eV), causing not only the ejection of an electron to form a molecular ion (M⁺•) but also inducing extensive and reproducible fragmentation[4][5]. The resulting fragmentation pattern is a molecular fingerprint, providing rich data for structural elucidation[3][6]. The ionization process preferentially removes electrons from regions of high electron density, following the general order: non-bonding (n) > π-bonded > σ-bonded electrons[7]. For our target imine, the initial ionization is most likely to occur at the nitrogen lone pair or the π-system of the C=N bond and aromatic ring.

Electrospray Ionization (ESI): Confirming the Mass

In contrast, Electrospray Ionization is a "soft" technique that generates ions from a solution by creating a fine spray of charged droplets[8]. It imparts minimal excess energy to the analyte, resulting in little to no fragmentation. This makes it the ideal method for unambiguously determining the molecular weight of the parent molecule, which is typically observed as a protonated species, [M+H]⁺. The unique properties of fluorinated compounds, such as high hydrophobicity, can influence their surface activity within the ESI droplets, which in turn can affect ionization efficiency[8].

Predicted Mass Spectra and Fragmentation Analysis

Based on the structure of this compound, we can predict the key fragmentation pathways that define its mass spectrum.

Electron Ionization (EI) Fragmentation Pathway

The molecular ion (M⁺•) is expected at an m/z of 187. Upon ionization, this energetically unstable radical cation will undergo a series of cleavage and rearrangement reactions to form more stable fragment ions[9].

-

α-Cleavage: This is a dominant fragmentation mechanism for imines and amines, involving the cleavage of a bond adjacent (alpha) to the nitrogen atom[7][10].

-

Loss of a Phenyl Radical (•C₆H₅): Cleavage of the benzyl C-C bond is less common but possible, leading to a fragment at m/z 110 .

-

Formation of the Tropylium Cation (m/z 91): The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the C-N bond to lose the C₈H₅F₃N• radical, followed by rearrangement of the resulting benzyl cation (C₇H₇⁺) to the highly stable tropylium cation. This ion at m/z 91 is often the base peak in the spectrum.

-

-

Cleavage adjacent to the CF₃ Group:

-

Loss of the Trifluoromethyl Radical (•CF₃): α-cleavage can also occur on the other side of the imine, leading to the loss of the •CF₃ radical (mass 69). This produces a stable cation at m/z 118 (C₈H₈N⁺).

-

-

Other Significant Fragments:

-

m/z 116: Loss of HF from the m/z 135 fragment (not shown, minor) or other complex rearrangements.

-

m/z 77: The phenyl cation (C₆H₅⁺), resulting from the loss of the side chain.

-

m/z 65: Loss of acetylene (C₂H₂) from the tropylium ion.

-

The diagram below visualizes the primary predicted fragmentation pathways under Electron Ionization.

Caption: Predicted EI fragmentation pathways for this compound.

Predicted EI-MS Data Summary

| m/z | Proposed Ion Formula | Proposed Neutral Loss | Notes |

| 187 | [C₉H₈F₃N]⁺• | - | Molecular Ion (M⁺•) |

| 118 | [C₈H₈N]⁺ | •CF₃ | α-cleavage, loss of trifluoromethyl radical |

| 91 | [C₇H₇]⁺ | •C₂H₂F₃N | Tropylium cation, often the base peak |

| 77 | [C₆H₅]⁺ | •C₃H₃F₃N | Phenyl cation |

| 65 | [C₅H₅]⁺ | C₂H₂ (from m/z 91) | Loss of acetylene from tropylium |

Electrospray Ionization (ESI) Spectrum

Under typical positive-ion ESI conditions, fragmentation is minimal. The spectrum would be dominated by the protonated molecular ion.

-

[M+H]⁺: The primary observed species will be the protonated molecule at m/z 188.17 . This provides clear confirmation of the molecular weight.

-

Adducts: Depending on the solvent system, minor adduct ions such as the sodium adduct [M+Na]⁺ (m/z 210.15) or the potassium adduct [M+K]⁺ (m/z 226.12) may also be observed.

Experimental Protocols

The following protocols are designed as self-validating systems, providing robust starting points for the analysis of this compound.

Protocol 1: GC-EI-MS for Structural Elucidation

This method is ideal for separating the analyte from a complex mixture and obtaining a detailed fragmentation pattern for structural confirmation.

Caption: Experimental workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the analyte at approximately 1 mg/mL in a volatile, non-protic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC-MS system operating in splitless mode to maximize sensitivity. The high injector temperature ensures rapid volatilization.

-

Chromatographic Separation: The analyte is separated on a standard non-polar column (e.g., a 5% phenyl-methylpolysiloxane phase). The temperature program is designed to elute the compound with good peak shape.

-

Ionization: As the analyte elutes from the column into the ion source, it is ionized by a 70 eV electron beam[4].

-

Mass Analysis: The resulting ions are separated by the quadrupole mass analyzer based on their mass-to-charge ratio.

-

Data Interpretation: The resulting mass spectrum is analyzed. The presence of the molecular ion at m/z 187 and key fragments (especially m/z 91 and 118) confirms the compound's identity.

Protocol 2: Direct Infusion ESI-MS for Molecular Weight Confirmation

This method is rapid and provides unambiguous confirmation of the analyte's molecular weight.

Caption: Experimental workflow for Direct Infusion ESI-MS.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (1-100 µg/mL) of the analyte in a typical ESI solvent system, such as 50:50 acetonitrile/water. The addition of 0.1% formic acid is crucial to promote protonation and the formation of the [M+H]⁺ ion.

-

Infusion: The sample solution is introduced into the ESI source at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.

-

Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. As the solvent evaporates with the aid of a heated drying gas (N₂), gas-phase ions ([M+H]⁺) are formed[8].

-

Mass Analysis: The mass analyzer scans a narrow range around the expected molecular weight to detect the protonated molecule.

-

Data Interpretation: The presence of a dominant peak at m/z 188.17 confirms the molecular weight of this compound.

Conclusion

The mass spectrometric analysis of this compound is a tale of two techniques. Electron Ionization provides a rich, detailed fingerprint through characteristic fragmentation pathways, most notably the formation of the tropylium ion at m/z 91 and an α-cleavage product at m/z 118. This "hard" technique is indispensable for definitive structural confirmation. Complementing this, Electrospray Ionization offers a gentle, "soft" approach to unequivocally establish the molecular weight via the protonated molecule at m/z 188. By judiciously applying these two methods as outlined in the provided protocols, researchers can achieve a comprehensive and confident characterization of this important fluorinated building block, ensuring the integrity and validity of their scientific endeavors.

References

-

Gas‐phase study of the stability of α‐substituted cyclic amino nitriles under electron ionization and electrospray ionization and fragmentation peculiarities of cyclic ketimines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

-

Electron ionization. (2023, December 23). Wikipedia. Retrieved January 14, 2026, from [Link]

-

3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

CHEMISTRY IN DROPLETS: FLUORINATION. (n.d.). Cromlab Instruments. Retrieved January 14, 2026, from [Link]

-

Electron Ionization for GC–MS. (2020, May 1). LCGC International. Retrieved January 14, 2026, from [Link]

-

Qin, Z., et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS): identification and quantification of novel fluorinated organic compounds in environmental and biological samples. Analytical Chemistry, 84(14), 6213-9. Retrieved January 14, 2026, from [Link]

-

Heuckeroth, S., et al. (2021). Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. Analytical Chemistry, 93(16), 6349–6357. Retrieved January 14, 2026, from [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Fragmentation (mass spectrometry). (2023, November 29). Wikipedia. Retrieved January 14, 2026, from [Link]

-

N-Ethylbenzylamine, TMS derivative. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 14, 2026, from [Link]

-

Synthesis of N-benzyl-2,2,2-trifluoroacetamide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- Method of producing n-benzylidene benzylamine. (2013, September 20). Google Patents.

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). (2018, August 16). MDPI. Retrieved January 14, 2026, from [Link]

-

Energy-Resolved Mass Spectrometry as a Tool for Identification of Lignin Depolymerization Products. (2020, October 1). OSTI.GOV. Retrieved January 14, 2026, from [Link]

-

Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen. Retrieved January 14, 2026, from [Link]

-

Al-Bataineh, S. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(6), 2056-2065. Retrieved January 14, 2026, from [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2015, April 20). MDPI. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thiele.ruc.dk [thiele.ruc.dk]

- 8. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

physical properties of N-(2,2,2-Trifluoroethylidene)benzylamine

An In-depth Technical Guide to the Physical Properties of N-(2,2,2-Trifluoroethylidene)benzylamine

Abstract

This compound is a fluorinated imine of significant interest in synthetic chemistry, serving as a versatile intermediate for the synthesis of complex nitrogen-containing molecules and potential pharmaceutical agents. The incorporation of the trifluoromethyl group (CF₃) imparts unique electronic properties that can enhance metabolic stability and binding affinity in drug candidates. This technical guide provides a comprehensive analysis of the core physical and spectroscopic properties of this compound. We present predicted physicochemical data, a detailed predictive analysis of its spectroscopic signatures (NMR, IR, MS), and standardized experimental protocols for empirical validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals utilizing this compound in their work.

Molecular Identity and Physicochemical Properties

This compound, identified by CAS Number 1997-85-9, is structured around a central imine (Schiff base) functional group. This C=N double bond connects a benzyl group to a 2,2,2-trifluoroethylidene moiety. The high electronegativity of the fluorine atoms in the CF₃ group creates a strong electron-withdrawing effect, significantly influencing the reactivity of the imine and the overall physicochemical properties of the molecule.

Caption: Synthesis workflow for this compound.

The resulting crude product often requires purification, typically by vacuum distillation, to remove unreacted starting materials and byproducts. The purified compound should then be analyzed to confirm its identity and purity before use.

Spectroscopic Characterization: A Predictive Analysis

While comprehensive experimental spectra for this compound are not widely published, its structure allows for an expert prediction of its key spectroscopic features. This predictive analysis serves as a benchmark for researchers performing empirical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for each type of proton.

-

Aromatic Protons (C₆H₅): A complex multiplet between δ 7.2-7.5 ppm.

-

Benzylic Protons (CH₂): A singlet or narrow multiplet around δ 4.8-5.0 ppm. The deshielding is due to the adjacent C=N double bond.

-

Imine Proton (N=CH): A quartet around δ 7.8-8.2 ppm, with coupling to the three fluorine atoms (⁴JHF).

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the typical aromatic region of δ 125-140 ppm.

-

Benzylic Carbon (CH₂): A signal around δ 60-65 ppm.

-

Imine Carbon (C=N): A signal around δ 160-165 ppm, likely appearing as a quartet due to coupling with the fluorine atoms (²JCF).

-

Trifluoromethyl Carbon (CF₃): A distinct quartet around δ 120-125 ppm due to strong one-bond coupling to fluorine (¹JCF).

-

-

¹⁹F NMR:

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, likely appearing as a doublet due to coupling with the imine proton (⁴JFH). The chemical shift would be approximately -65 to -75 ppm relative to CFCl₃.

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

-

C=N Stretch: A characteristic medium-to-strong absorption band is expected in the range of 1640-1690 cm⁻¹. This peak is critical for confirming the presence of the imine functionality.

-

C-F Stretches: Very strong and broad absorption bands are predicted in the region of 1100-1350 cm⁻¹, characteristic of the CF₃ group.

-

Aromatic C=C Stretches: Multiple sharp, medium-intensity bands around 1450-1600 cm⁻¹.

-

Aromatic C-H Stretches: Signals appearing just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to yield key structural information.

-

Molecular Ion (M⁺): A peak at m/z = 187, corresponding to the molecular weight of the compound. * Key Fragmentation Patterns:

-

A prominent peak at m/z = 91, corresponding to the stable tropylium cation [C₇H₇]⁺, formed by rearrangement and cleavage of the benzyl group.

-

A peak at m/z = 118, resulting from the loss of the CF₃ group ([M-69]⁺).

-

A peak at m/z = 77, corresponding to the phenyl cation [C₆H₅]⁺.

-

Experimental Protocols for Property Determination

To validate the predicted properties and ensure compound quality, standardized experimental procedures are essential.

Caption: General workflow for the experimental analysis of physical properties.

Protocol: FT-IR Spectroscopy

-

Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of the purified this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for the key absorption bands predicted in Section 3.2. [1]

Protocol: NMR Spectroscopy

-

Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Record the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse program. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum using an appropriate pulse program and reference it to an external standard (e.g., CFCl₃ at δ 0 ppm).

-

Data Analysis: Process and analyze all spectra to identify chemical shifts, coupling constants, and multiplicities, comparing them to the predicted values.

Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The temperature program should be optimized to ensure good separation and peak shape.

-

MS Data Acquisition: Acquire the mass spectrum as the compound elutes from the GC column. Scan over a mass-to-charge (m/z) range of approximately 40-300 amu.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. [2]

Conclusion

This compound is a valuable fluorinated building block whose utility is underpinned by its distinct physical properties. This guide has provided a detailed overview of its molecular identity, predicted physicochemical characteristics, and a comprehensive predictive analysis of its spectroscopic signatures. The electron-withdrawing trifluoromethyl group is the dominant influence on the compound's properties, notably decreasing the basicity of the imine nitrogen and creating unique signals in NMR and IR spectroscopy. The provided experimental protocols offer a standardized framework for researchers to empirically verify these properties, ensuring sample quality and facilitating the successful application of this compound in advanced synthesis and drug discovery.

References

-

Supporting Information for a related scientific publication. While not directly for the target molecule, it provides context on NMR techniques for similar compounds. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) for Benzylamine. Available from: [Link]

-

ResearchGate. Synthesis of N-benzyl-2,2,2-trifluoroacetamide. Available from: [Link]

-

Cheméo. Chemical & Physical Properties of a related trifluoroacetyl compound. Available from: [Link]

-

Ataman Kimya. N-BENZYLAMINE Product Information. Available from: [Link]

-

ResearchGate. IR spectra of pure benzylamine. Available from: [Link]

-

PubChem. N-methyl-2-morpholino-5-(trifluoromethyl)benzylamine. Available from: [Link]

-

NIST WebBook. Benzylamine Mass Spectrum. Available from: [Link]

-

Wikipedia. Benzylamine. Available from: [Link]

-

PubChem. N-benzyl-formamide benzylamine. Available from: [Link]

-

NIST WebBook. 2-Fluoro-5-(trifluoromethyl)benzylamine. Available from: [Link]

-

NIST WebBook. Benzylamine IR Spectrum. Available from: [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine. Available from: [Link]

-

Sciencemadness Wiki. Benzylamine. Available from: [Link]

- Google Patents. Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

PubMed. Practical benzylation of N,N-substituted ethanolamines...for analysis and detection by electron ionization gas chromatography-mass spectrometry. Available from: [Link]

-

ResearchGate. IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. Available from: [Link]

-

PubChem. Benzylamine. Available from: [Link]

-

ChemSynthesis. N-benzyl-N-butyl-2,2,2-trifluoroacetamide. Available from: [Link]

-

MassBank. Benzylamine Mass Spectrum. Available from: [Link]

Sources

The Synthetic Versatility of N-(2,2,2-Trifluoroethylidene)benzylamine: A Technical Guide for Researchers

Abstract

N-(2,2,2-Trifluoroethylidene)benzylamine, a prominent member of the trifluoromethyl-containing imine family, has emerged as a powerful and versatile building block in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique reactivity to the imine functionality, rendering it highly susceptible to a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis and chemical reactivity of this compound, with a focus on its applications in the construction of complex trifluoromethyl-containing molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.